2-Bromo-6-fluoro-4-methoxypyridine
Description
2-Bromo-6-fluoro-4-methoxypyridine (CAS 1256811-11-6) is a halogen-substituted pyridine derivative with the molecular formula C₆H₅BrFNO. Its structure features a bromine atom at position 2, a fluorine atom at position 6, and a methoxy group (-OMe) at position 4 on the pyridine ring.
The methoxy group at position 4 acts as an electron-donating substituent, influencing the electronic distribution of the aromatic ring, while the halogens (Br and F) provide steric and electronic modulation. These features make it a versatile intermediate for designing molecules with tailored reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZSFUSTRWKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iridium-Catalyzed Borylation Followed by Bromination
This two-step protocol enables selective bromination at the 4-position:
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Borylation :
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Bromination :
Halogen Dance Protocol
An alternative method employs lithium amide-mediated halogen rearrangement:
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Reagents : 2-Fluoro-6-methoxy-pyridine (IX), lithium diisopropylamide (LDA), bromine source (e.g., Br₂ or CuBr₂).
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Conditions : Tetrahydrofuran (THF), -78°C to room temperature, 2–4 hours.
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Outcome : Direct bromination at the 4-position with >85% yield.
Methoxylation Strategies
Nucleophilic Aromatic Substitution
The methoxy group is introduced via displacement of fluorine at the 6-position:
Two-Step Protection-Deprotection
For substrates sensitive to direct substitution:
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Amino Protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to stabilize intermediates.
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Methoxylation : Post-bromination, deprotection under acidic conditions (e.g., trifluoroacetic acid).
Purification and Characterization
Distillation and Crystallization
Chromatographic Techniques
Analytical Validation
Comparative Analysis of Methods
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura, Stille, and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and reduction: The methoxy group can be oxidized to a carbonyl group, or the pyridine ring can be reduced to a piperidine ring under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Cross-coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or tetrahydrofuran (THF) at reflux temperatures.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Cross-coupling reactions: Formation of biaryl or aryl-vinyl compounds.
Oxidation and reduction: Formation of carbonyl or piperidine derivatives.
Scientific Research Applications
2-Bromo-6-fluoro-4-methoxypyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-methoxypyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to target proteins or enzymes, modulating their activity. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Positional Isomers
5-Bromo-4-fluoro-2-methoxypyridine (CID 91758370)
- Molecular Formula: C₆H₅BrFNO (identical to the target compound).
- Substituent Positions : Bromine (5), fluorine (4), methoxy (2).
- Key Differences: The bromine and methoxy groups are transposed compared to the target compound. For example, bromine at position 5 (meta to methoxy) may exhibit reduced steric hindrance compared to bromine at position 2 (ortho to methoxy) in the target compound, affecting reaction kinetics .
Variants with Different Substituents
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Molecular Formula : C₆H₆BrN.
- Substituents : Bromine (2), methyl (-CH₃) (3).
- Key Differences : The absence of fluorine and methoxy groups simplifies the electronic profile. The methyl group at position 3 is electron-donating but less polar than methoxy, reducing solubility in polar solvents. This compound is commonly used in ligand synthesis and as a precursor for heterocyclic expansions .
4-Bromo-2-fluoro-6-methylpyridine (CAS 884495-46-9)
- Molecular Formula: C₆H₅BrFNO (differs in substituent type).
- Substituents : Bromine (4), fluorine (2), methyl (6).
- Key Differences : The methyl group at position 6 replaces the methoxy group in the target compound. Methyl is less electron-donating than methoxy, which may reduce resonance stabilization of intermediates in aromatic substitution reactions. Bromine at position 4 (para to fluorine) could influence regioselectivity in further functionalization .
Compounds with Additional Halogens
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
- Molecular Formula: C₆H₃BrCl₂INO (higher halogen content).
- Substituents : Bromine (2), chlorine (4,5), iodine (6), methoxy (3).
- Key Differences : The presence of multiple halogens introduces steric congestion and electronic deactivation, making the ring less reactive toward electrophilic substitution. However, iodine at position 6 offers a heavy atom effect, which could be advantageous in crystallography studies .
Comparative Analysis Table
| Compound Name | Molecular Formula | Substituent Positions | CAS Number | Key Features |
|---|---|---|---|---|
| 2-Bromo-6-fluoro-4-methoxypyridine | C₆H₅BrFNO | Br(2), F(6), OMe(4) | 1256811-11-6 | High reactivity at Br(2); OMe(4) enhances electron density. |
| 5-Bromo-4-fluoro-2-methoxypyridine | C₆H₅BrFNO | Br(5), F(4), OMe(2) | CID 91758370 | Br(5) meta to OMe(2); lower steric hindrance for coupling reactions. |
| 2-Bromo-3-methylpyridine | C₆H₆BrN | Br(2), CH₃(3) | 3430-17-9 | Simpler structure; methyl group reduces polarity. |
| 3-Bromo-5-fluoro-2-methoxypyridine | C₆H₅BrFNO | Br(3), F(5), OMe(2) | 884494-81-9 | Br(3) adjacent to OMe(2); potential for intramolecular interactions. |
| 4-Bromo-2-fluoro-6-methylpyridine | C₆H₅BrFNO | Br(4), F(2), CH₃(6) | 884495-46-9 | Methyl at 6 reduces solubility; Br(4) para to F(2). |
Biological Activity
2-Bromo-6-fluoro-4-methoxypyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of bromine and fluorine atoms, influences its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthetic methodologies, and relevant case studies.
The molecular formula of this compound is C₆H₄BrFNO. The presence of halogens (bromine and fluorine) typically enhances the lipophilicity and biological activity of such compounds, making them suitable candidates for drug development targeting various receptors.
This compound has been identified as a precursor in synthesizing compounds that target neurotransmitter receptors, particularly dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptor antagonists. These interactions suggest potential therapeutic applications in treating neurological disorders. The compound's ability to modulate receptor activity is crucial for understanding its pharmacological profile.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neuropharmacology : The compound has shown promise as a ligand for neurotransmitter receptors, which are essential for drug development aimed at neurological conditions. Its interactions with dopamine and serotonin receptors are particularly noteworthy.
- Antimicrobial Activity : Some studies have suggested that derivatives of halogenated pyridines can exhibit antimicrobial properties, although specific data on this compound in this context is limited.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C₆H₄BrFNO | Potential for neurological applications |
| 2-Bromo-3-fluoro-6-methoxypyridine | C₆H₄BrFNO | Similar halogenation pattern; used in related reactions |
| 6-Bromo-2-fluoro-3-methoxypyridine | C₆H₄BrFNO | Different substitution pattern; potential for varied activity |
| 2-Bromo-4-methylpyridine | C₆H₄BrN | Methyl group alters sterics; may influence receptor binding |
Case Studies
Several studies have investigated the biological effects of halogenated pyridines, including this compound:
- Receptor Binding Studies : A study demonstrated that derivatives of 2-bromopyridines could effectively bind to serotonin receptors, suggesting a pathway for developing antidepressants .
- Synthetic Applications : Research has shown that this compound can be synthesized through various methods, allowing for the creation of complex derivatives that retain biological activity. For example, coupling reactions with Grignard reagents have been employed to form various derivatives.
- Pharmacological Profiles : Studies focusing on the binding affinity and selectivity towards specific neurotransmitter receptors have highlighted the therapeutic potential of these compounds in treating conditions such as schizophrenia and depression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Bromo-6-fluoro-4-methoxypyridine, and how can reaction parameters be optimized?
- Answer: The compound is typically synthesized via halogenation of 4-methoxypyridine derivatives or cross-coupling reactions. Nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2,6-dihalopyridines) under inert atmospheres (N₂/Ar) at 80–100°C achieves moderate-to-high yields. Key parameters include catalyst loading (5–10 mol% NiCl₂), solvent polarity (DMF > THF), and controlled stoichiometry to suppress dimerization. Side reactions, such as dehalogenation, are minimized by maintaining anhydrous conditions .
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity analysis?
- Answer:
- 1H/13C/19F NMR: Assigns substituent positions via coupling patterns (e.g., 3JHF for fluorine interactions) .
- HRMS: Confirms molecular ion ([M+H]+) with <2 ppm mass error .
- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) resolve impurities, achieving >98% purity as per supplier specifications .
Q. How does the electronic interplay between substituents influence regioselectivity in nucleophilic aromatic substitution (SNAr)?
- Answer: The electron-withdrawing bromo and fluoro groups activate the pyridine ring, while the methoxy group directs substitution to the 3-position via resonance. Experimental kinetic studies show SNAr at the 3-position proceeds 5× faster than at the 5-position in methanolic KOH, confirmed by 19F NMR monitoring .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in transition-metal-catalyzed reactions?
- Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level models frontier molecular orbitals to identify reactive sites. For Suzuki-Miyaura couplings, Pd(0)-catalyzed oxidative addition at bromine is favored (ΔG‡ = 25.3 kcal/mol), while fluorine remains inert. Solvent models (e.g., SMD for DMF) refine activation barriers by 10–15% compared to gas-phase calculations .
Q. How can crystallographic data resolve conflicting reports on the compound’s solid-state conformation?
- Answer: Single-crystal X-ray diffraction (SHELX-refinement) reveals a planar pyridine ring with dihedral angles <5° between substituents. Twinning analysis (SHELXL) resolves ambiguities in reported unit cell parameters, confirming orthorhombic symmetry (space group Pbca) .
Q. What role does fluorination play in enhancing the compound’s utility as a pharmaceutical intermediate?
- Answer: Fluorine improves metabolic stability by reducing CYP450 oxidation. In vitro assays of derivatives show 2.5× longer plasma half-life (t1/2 = 6.2 h) compared to non-fluorinated analogs. Docking studies (AutoDock Vina) indicate fluorine’s hydrophobic interactions with kinase ATP pockets (ΔG = -9.1 kcal/mol) .
Methodological Considerations
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Contradiction Analysis: Discrepancies in reported melting points (e.g., 80–82°C vs. 85–87°C) may arise from polymorphism. Differential Scanning Calorimetry (DSC) under nitrogen identifies enantiotropic transitions .
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Data Tables:
Property Value Method Reference Purity >98% HPLC (C18, 254 nm) 19F NMR Shift -112 ppm (d, J=8 Hz) CDCl3, 400 MHz DFT LUMO Energy -1.8 eV B3LYP/6-31G*
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
